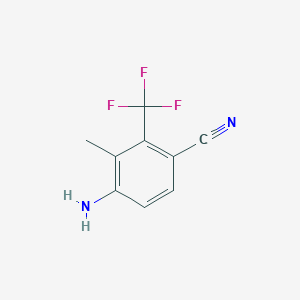

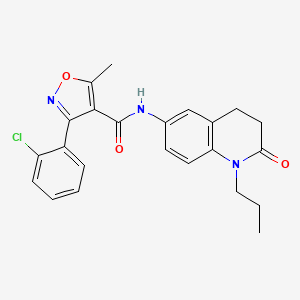

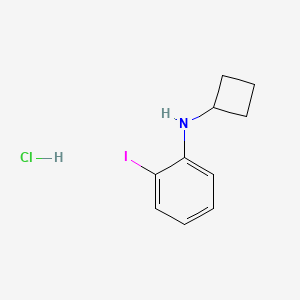

![molecular formula C23H21N5O2S2 B2388139 3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-82-8](/img/structure/B2388139.png)

3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the thienotriazolopyrimidine core. This planarity could potentially allow for strong pi-pi stacking interactions, which are often important in applications like organic semiconductors .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their sulfonyl group or aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and sulfonyl group could influence its solubility, while the planar structure could influence its crystallinity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Study of 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines

These compounds were prepared and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit the functional cellular responses to serotonin. Among them, certain derivatives demonstrated significant activity in functional assays and receptor binding affinity, highlighting their potential as selective 5-HT6 receptor ligands. This suggests their possible application in researching neurological and psychiatric disorders where the 5-HT6 receptor plays a role (Ivachtchenko et al., 2010).

Reaction with Active Methylene Compounds

The reaction of certain heterocycles with active methylene compounds leads to the formation of various heterocyclic derivatives, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This demonstrates the chemical versatility and reactivity of these compounds, providing a pathway for the synthesis of diverse heterocyclic structures with potential application in material science, chemistry, and drug development (Shibuya, 1984).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Compounds

Pyrazolo[1,5-a]pyrimidines and related compounds have been synthesized and are known for their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. This highlights their significance in pharmaceutical research, especially in the search for new therapeutic agents (Abdelriheem et al., 2017).

Herbicidal Activity of Sulfonamide Derivatives

Sulfonamide derivatives of triazolopyrimidines have been synthesized and evaluated for their herbicidal activity. The study of these compounds contributes to agricultural science by offering new approaches to weed control, demonstrating the potential application of similar chemical structures in developing herbicides (Moran, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S2/c1-14(2)16-6-10-18(11-7-16)32(29,30)23-22-25-21(24-17-8-4-15(3)5-9-17)20-19(12-13-31-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYLAKCOGASDCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

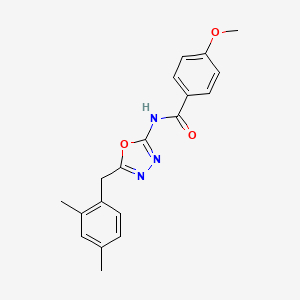

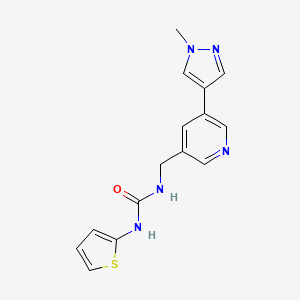

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2388066.png)

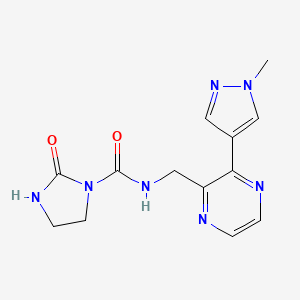

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)

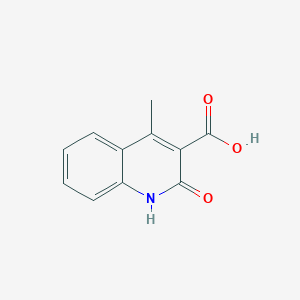

![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)